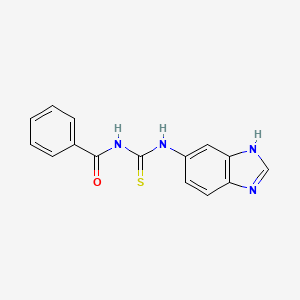

N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

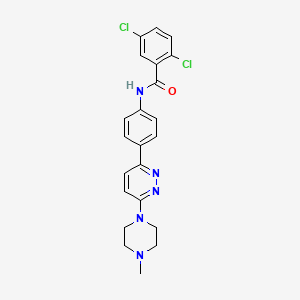

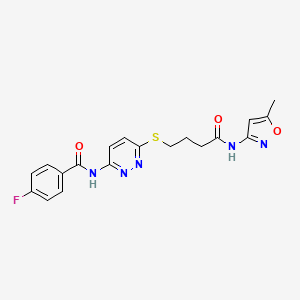

“N-(1H-1,3-benzimidazol-5-yl)thiourea” is a biochemical used for proteomics research . It has an empirical formula of C8H8N4S and a molecular weight of 192.24 .

Molecular Structure Analysis

The molecule contains a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains a thiourea group .Physical and Chemical Properties Analysis

“N-(1H-1,3-benzimidazol-5-yl)thiourea” is a white or colorless solid that is highly soluble in water and other polar solvents . It has an empirical formula of C8H8N4S and a molecular weight of 192.24 .Scientific Research Applications

Elastase Inhibition, Antioxidant Activity, and DNA Binding

- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea (TUBC), a compound with a benzimidazole thiourea moiety, has shown potential in elastase inhibition, antioxidant activity, and DNA binding. This compound binds reversibly with DNA and exhibits promising antioxidant activity, highlighting its potential for diverse biological applications (Arshad et al., 2020).

Anticancer Properties

- Urea and thiourea derivatives containing benzimidazole groups have been synthesized as potential anticancer agents. Certain compounds, such as 1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea, have shown significant cytotoxicity against breast cancer cell lines (Siddig et al., 2021).

Antimicrobial Activity

- Novel 2-substituted benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These compounds have shown potential as antimicrobial agents (Padalkar et al., 2016).

Photo-Physical Characteristics

- Substituted benzimidazole derivatives have been explored for their photo-physical properties. These compounds exhibit excited state intra-molecular proton transfer pathway with single absorption and dual emission characteristics, making them interesting for fluorescence studies (Padalkar et al., 2011).

Molecular Docking Studies

- N-(1H-benzimidazole-2-yl-carbamothioyl)benzamide derivatives have been synthesized and evaluated for anticancer activity, with molecular docking studies showing good potential as therapeutic agents (Rode et al., 2020).

In Vitro Antifungal Activities

- A series of N-(3-(1H-benzimidazol-2-yl)-5-alkythio-4H-1,2,4-triazol-4-yl) amides have been synthesized and tested for their antifungal activities against various fungal species, exhibiting moderate to good antifungal properties (Jiang et al., 2015).

Antioxidant and Antimicrobial Activities

- Benzimidazole derivatives have been studied for their antioxidant and antimicrobial activities, with certain compounds showing significant potential in inhibiting bacterial growth and demonstrating antioxidant properties (Sameut et al., 2020).

Future Directions

Properties

IUPAC Name |

N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)19-15(21)18-11-6-7-12-13(8-11)17-9-16-12/h1-9H,(H,16,17)(H2,18,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJFWSWCPYXZPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329557 |

Source

|

| Record name | N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085839 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861208-79-9 |

Source

|

| Record name | N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2404987.png)

![5-(4-(dimethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2404990.png)

![1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2404991.png)

![N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide](/img/no-structure.png)

![(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2404997.png)

![3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404998.png)

![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2405000.png)

![N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2405004.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2405006.png)